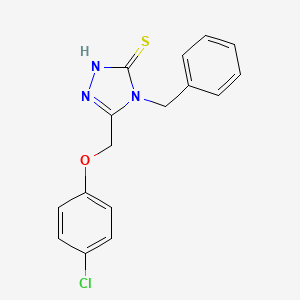

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been shown to have an effect on cancer dna methylation .

Mode of Action

The compound’s mode of action is likely related to its interaction with DNA methylation processes. DNA methylation is a biochemical process crucial to normal genome regulation and development in mammals. The compound may interact with this process, potentially altering gene expression .

Result of Action

Given its potential role in influencing dna methylation, it may have implications for gene expression and cellular function .

生物活性

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.

- Molecular Formula : C16H14ClN3OS

- Molecular Weight : 325.43 g/mol

- CAS Number : 483970-24-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines:

| Cell Line | EC50 (µM) | Selectivity |

|---|---|---|

| Human melanoma IGR39 | 22.3 ± 2.5 | Selective towards cancer cells |

| Triple-negative breast cancer MDA-MB-231 | 9.7 ± 1.6 | More potent than fibroblasts |

| Pancreatic carcinoma Panc-1 | 26.2 ± 1.0 | Comparable to melanoma |

In a comparative study involving various derivatives of triazoles, compounds with similar structures exhibited significant cytotoxicity against melanoma and breast cancer cells, indicating that structural modifications can enhance biological activity .

The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and metastasis. The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. This property enhances the solubility and bioavailability of the compound, making it an effective pharmacophore in medicinal chemistry .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal activity |

The compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways contributes to its antimicrobial effects .

Agricultural Applications

In addition to its medicinal uses, this triazole derivative has been explored for its herbicidal properties. Studies indicate that it can act as a phytoene desaturase inhibitor, which is crucial in the biosynthesis of carotenoids in plants:

| Weed Species | Herbicidal Activity (g/ha) |

|---|---|

| Common lambsquarters | Effective at 375-750 g/ha |

| Pigweed | Effective at similar concentrations |

This herbicidal activity suggests potential applications in agricultural settings for controlling weed growth while minimizing damage to crops .

Case Studies

- Cytotoxicity Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines using MTT assays. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced selectivity and potency against cancer cells compared to non-cancerous fibroblasts .

- Antimicrobial Screening : A comprehensive screening was conducted on synthesized triazole derivatives against a panel of bacterial and fungal pathogens. The results demonstrated that modifications at the thiol position significantly improved antimicrobial efficacy .

科学研究应用

Antifungal Activity

The compound exhibits notable antifungal properties. Research indicates that derivatives of 1,2,4-triazole, including those similar to 4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, demonstrate efficacy against various fungal strains. For instance, compounds with a triazole moiety have shown enhanced antifungal activity compared to standard treatments. In vitro studies have reported that certain derivatives can achieve inhibitory rates of 90–98% against pathogens such as P. piricola, rivaling commercial fungicides like azoxystrobin .

Antibacterial Properties

The antibacterial potential of this compound is also significant. Studies have demonstrated that triazole derivatives possess activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain synthesized hybrids containing the triazole structure exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against MRSA . The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl ring enhance antibacterial efficacy.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 1,2,4-triazole derivatives. Notably, some compounds have been identified as selective inhibitors of cancer cell migration in three-dimensional cell cultures. One such derivative demonstrated promising results in inhibiting metastatic behavior in cancer cells . This suggests a potential role for this compound in cancer therapeutics.

Fungicides

Due to its antifungal properties, this compound can be explored as an effective fungicide in agriculture. The triazole scaffold is well-known for its application in crop protection against fungal diseases. The incorporation of specific functional groups can enhance its effectiveness and reduce the risk of resistance development among fungal pathogens.

Pesticides

The versatility of triazoles extends to their use as pesticides. Compounds like this compound can be studied for their ability to control agricultural pests while minimizing environmental impact.

Corrosion Inhibitors

Triazole compounds are recognized for their utility as corrosion inhibitors in metal protection. The presence of sulfur and nitrogen atoms in the triazole ring can form stable complexes with metal surfaces, providing a protective barrier against corrosive agents .

Supramolecular Chemistry

The unique structural features of triazoles allow their application in supramolecular chemistry. They can participate in hydrogen bonding and π-stacking interactions, making them suitable candidates for designing new materials with tailored properties.

化学反应分析

Core Formation via Cyclization Reactions

The triazole-thiol scaffold is typically constructed through cyclization of thiosemicarbazide precursors. For the target compound:

-

Thiosemicarbazide intermediates are formed by reacting hydrazine derivatives with isothiocyanates (e.g., 4-chlorophenylisothiocyanate) .

-

Base-mediated cyclization (e.g., KOH/EtOH) converts thiosemicarbazides into triazole-thiols via intramolecular nucleophilic attack, with yields ranging 72–91% .

Table 1: Cyclization Conditions for Analogous Triazole-Thiols

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Thiosemicarbazide 18c | KOH | EtOH | Reflux | 72 | |

| Thiosemicarbazide 23a | NaOH | EtOH | 80 | 89 | |

| Hydrazinecarbodithioate 31e | NH₂NH₂ | EtOH | Reflux | 82 |

Thiol Group Reactivity

The C3-thiol group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form thioethers.

-

Oxidation : Forms disulfide bonds under mild oxidative conditions (e.g., I₂/EtOH) .

-

Metal Coordination : Binds to Hg²⁺, Cu²⁺ via S and N atoms, forming stable complexes.

Substituted Benzyl Group Modifications

The 4-chlorophenoxymethyl substituent enables:

-

Nucleophilic aromatic substitution : Chlorine at the para position reacts with amines or alkoxides.

-

Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts .

Mechanistic Insights

-

Cyclization mechanism : Proceeds through a thiolate intermediate, followed by proton transfer and ring closure .

-

Electrophilic aromatic substitution : The 4-chlorophenoxy group directs incoming electrophiles to the ortho/para positions.

Stability and Reactivity Trends

-

pH-dependent tautomerism : Exists in thione-thiol equilibrium, favoring thiol form in acidic conditions (confirmed by ¹H-NMR) .

-

Thermal stability : Decomposes above 250°C (DSC data).

This compound’s reactivity profile aligns with broader 1,2,4-triazole-thiol chemistry , but its 4-chlorophenoxymethyl group introduces unique electronic effects that enhance electrophilic substitution at the aromatic ring.

属性

IUPAC Name |

4-benzyl-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS/c17-13-6-8-14(9-7-13)21-11-15-18-19-16(22)20(15)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQVDRTTPICCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。